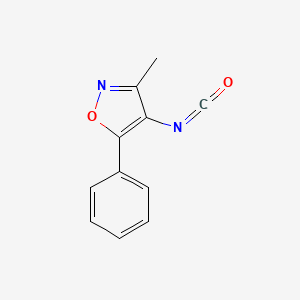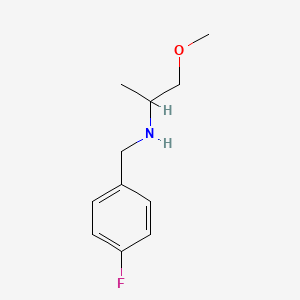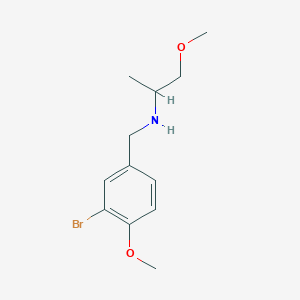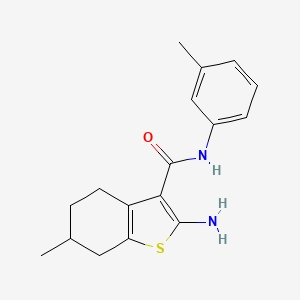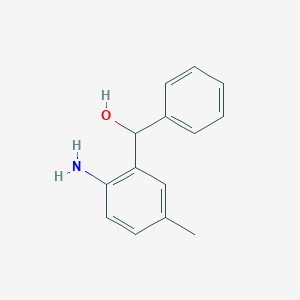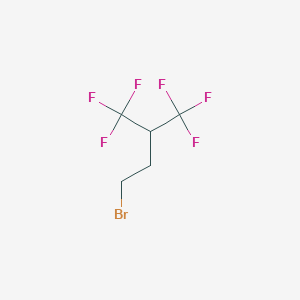
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Übersicht
Beschreibung
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane is a fluorinated organic compound with the molecular formula C5H5BrF6 and a molecular weight of 258.99 g/mol . This compound is characterized by the presence of both bromine and multiple fluorine atoms, making it a valuable building block in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane typically involves the bromination of 1,1,1-trifluoro-2-(trifluoromethyl)butane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Reduction Reactions: The compound can be reduced to form 1,1,1-trifluoro-2-(trifluoromethyl)butane by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide, ammonia, or thiols in solvents such as ethanol or water, under reflux conditions.
Reduction Reactions: Often use lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products:
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane is utilized in various scientific research fields, including:
Wirkmechanismus
The mechanism of action of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane involves its interaction with various molecular targets, depending on the specific applicationIn biological systems, its fluorinated structure can influence enzyme activity and protein binding, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-1,1,1-trifluorobutane
- 1,1,1-Trifluoro-2-iodoethane
- 6-Bromo-1,1,1-trifluorohexane
- 1-Bromo-4-fluorobutane
Uniqueness: 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties. Its high fluorine content enhances its stability and lipophilicity, making it particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF6/c6-2-1-3(4(7,8)9)5(10,11)12/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQXPSJUSBJZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380746 | |
| Record name | 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203303-02-0 | |
| Record name | 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)

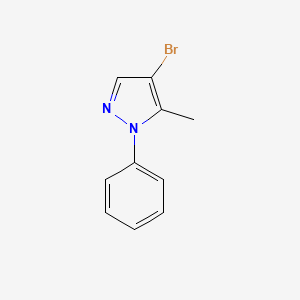
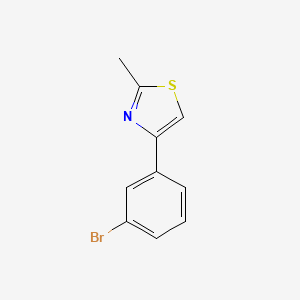
![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)
